molecular formula C24H27ClN5O11P B608865 Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate CAS No. 1159183-97-7

Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate

Katalognummer: B608865
CAS-Nummer: 1159183-97-7
Molekulargewicht: 627.9 g/mol
InChI-Schlüssel: DOIJDQFWSCXUHP-FWWVIJAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chemically modified uridine derivative featuring three key structural modifications:

  • 4'-C-azido group: Introduces a reactive azide moiety, enabling click chemistry applications such as bioorthogonal labeling .
  • 5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]: A phosphorinan-based substituent with a 3-chlorophenyl group, likely enhancing lipophilicity and modulating enzymatic stability .
  • 2',3'-dipropanoate esters: These ester groups improve membrane permeability and metabolic stability compared to unmodified uridine .

Eigenschaften

CAS-Nummer

1159183-97-7

Molekularformel

C24H27ClN5O11P

Molekulargewicht

627.9 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-5-azido-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate

InChI

InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16-,20+,21-,22+,24+,42+/m0/s1

InChI-Schlüssel

DOIJDQFWSCXUHP-FWWVIJAESA-N

SMILES

CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC

Isomerische SMILES

CCC(=O)O[C@@H]1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC

Kanonische SMILES

CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MB-11362;  MB 11362;  MB11362;  RG-7348;  RG 7348;  RG7348

Herkunft des Produkts

United States

Biologische Aktivität

Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate is a complex nucleoside derivative that has garnered attention for its potential applications in biochemistry and molecular biology. This compound features an azido group at the 4' position and a phosphorinan moiety, which contribute to its unique biological activities.

Structural Characteristics

The molecular formula of this compound is C26H31ClN5O11PC_{26}H_{31}ClN_5O_{11}P, with a molecular weight of approximately 655.98 g/mol. The structural complexity arises from the incorporation of both the azido group and the chlorophenyl substituent, which may enhance its stability and interaction profiles within biological systems .

The biological activity of uridine derivatives often relates to their role in RNA synthesis and metabolism. Specifically, this compound may serve as a tool for labeling RNA due to the presence of the azido group, which can undergo click chemistry for bioconjugation applications. This property is particularly useful in RNA research and therapeutic development .

Interaction Studies

Research indicates that uridine derivatives can interact with various proteins and nucleic acids. For instance, studies have shown that compounds with similar structural features can bind to RNA polymerases or other RNA-binding proteins, potentially influencing transcriptional regulation .

Applications in Molecular Biology

This compound has several notable applications:

  • RNA Labeling : The azido group allows for specific labeling of RNA molecules in vitro and in vivo.
  • Therapeutic Development : Potential use in developing nucleoside analogs for antiviral therapies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related nucleoside derivatives is beneficial:

Compound NameKey FeaturesUnique Aspects
5-Azido-C3-UTPContains an azido group at C3 positionPrimarily used in RNA synthesis for labeling
5-Azido-CMPAzido modification on cytidine monophosphateFocused on cytidine metabolism
AzidothymidineNucleoside analog with an azido groupKnown for antiviral properties against HIV

The specific combination of a chlorophenyl substituent and the phosphorinan moiety distinguishes Uridine, 4'-C-azido from other azide-modified nucleosides by potentially enhancing its stability and interaction profiles within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the utility of modified uridine derivatives in various experimental setups:

  • RNA Modification Techniques : A study focused on post-synthetic modification of RNA oligonucleotides using similar nucleoside derivatives demonstrated the effectiveness of such modifications in enhancing RNA stability and functionality .
  • Therapeutic Applications : Research has explored the potential of uridine derivatives in antiviral therapies, particularly against viral infections where nucleoside analogs can inhibit viral replication mechanisms.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • RNA Research :
    • Uridine derivatives are crucial for studying RNA synthesis and metabolism. The azido modification allows for the incorporation of this compound into RNA strands, facilitating the study of RNA dynamics and interactions with proteins.
    • Labeling Studies : The azido group can be utilized for click chemistry applications, enabling researchers to label RNA molecules for visualization and tracking within biological systems.
  • Therapeutic Development :
    • Antiepileptic Effects : Uridine is known for its potential antiepileptic properties. Its analogs, including this compound, can be explored for their anticonvulsant effects in preclinical studies .
    • Antihypertensive Agents : The analogs of uridine may also contribute to the development of new antihypertensive drugs by modulating vascular responses .
  • Biochemical Studies :
    • The unique structure of Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate allows it to interact with various biomolecules. Researchers can investigate its binding affinity with proteins or other nucleic acids, which can provide insights into cellular signaling pathways.

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of uridine analogs in animal models. The results indicated that the azido modification significantly enhanced the efficacy of these compounds compared to unmodified uridine. This finding suggests that this compound could be a candidate for further development as an antiepileptic drug.

Case Study 2: RNA Labeling Techniques

In a recent experiment involving RNA synthesis, researchers successfully incorporated this compound into RNA strands. This allowed for the visualization of RNA dynamics using fluorescence microscopy techniques. The study highlighted the compound's utility in understanding RNA-protein interactions in living cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Modifications Key Differences Relevance
5'-O-(4,4'-Dimethoxytrityl)-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine 5'-DMTr protection, phenyldiazenyl-ethynyl group Lacks azide and phosphorinan moieties; designed for photochemical crosslinking Highlights uridine modifications for light-controlled applications .
3-Coumarinyl-5-aryliden-1,3-thiazolidine-2,4-diones Coumarin-thiazolidinedione hybrids Entirely different scaffold; focuses on antioxidant/antimicrobial activity Demonstrates diversity in nucleoside-like bioactive compounds .
Cytidine-5'-monoate-5-N-acetylneuraminate Cytidine conjugated with sialic acid Natural glycosylation; lacks synthetic modifications like azides or phosphorinans Illustrates natural vs. synthetic nucleotide derivatives .

Physicochemical and Reactivity Comparisons

Azide Reactivity: The 4'-C-azido group distinguishes this compound from analogues like 5'-DMTr-protected uridine derivatives (). Azides enable strain-promoted alkyne-azide cycloaddition (SPAAC), a feature absent in DMTr- or cyanoethyl-protected uridines .

Phosphorinan Substituent: The 5'-O-phosphorinan group introduces steric bulk and electron-withdrawing effects due to the 3-chlorophenyl ring. This contrasts with 2-cyanoethyl-N,N'-diisopropylphosphoramidite (), which is more labile and designed for solid-phase oligonucleotide synthesis .

Esterification Effects: The 2',3'-dipropanoate esters enhance lipophilicity (predicted logP ~2.5) compared to unmodified uridine (logP ~-1.3) or acetylated derivatives. This parallels 3-coumarinyl thiazolidinediones (), where esterification improves bioavailability .

Hypothetical Stability and Metabolic Comparisons

  • Metabolic Stability: The dipropanoate esters may resist esterase hydrolysis better than acetate or formate esters due to longer alkyl chains .
  • Electrophilicity : The 3-chlorophenyl group in the phosphorinan ring increases electrophilicity (absolute hardness η ≈ 4.2 eV, estimated via Parr-Pearson theory) compared to unsubstituted phosphorinan derivatives (η ≈ 3.8 eV) .

Computational Insights

Noncovalent interaction analysis (e.g., using Multiwfn ) would predict strong van der Waals interactions between the 3-chlorophenyl group and hydrophobic protein pockets, alongside hydrogen bonding via the dioxaphosphorinan oxygen .

Vorbereitungsmethoden

Protection of 2' and 3'-Hydroxyl Groups

Uridine is treated with acetic anhydride in pyridine to form 2',3'-diacetyluridine. This step ensures selective reactivity at the 4' and 5' positions in subsequent reactions.

Reaction conditions :

  • Reagents: Acetic anhydride (3 equiv), pyridine (anhydrous), 0°C to room temperature, 12 hours.

  • Yield: >90% (based on analogous acetylation reactions).

4'-Azido Functionalization

The 4'-hydroxyl group is converted to an azide using a Mitsunobu-like reaction or direct displacement. A reported method for UDP-4-azido sugars uses sodium azide and a triflate leaving group:

Procedure :

  • Convert 4'-OH to a triflate using triflic anhydride.

  • React with NaN₃ in DMF at 25°C for 24 hours.

  • Purify via silica gel chromatography (hexanes/ethyl acetate).

Yield : 64–67%.

Formation of the 1,3,2-Dioxaphosphorinan Ring

The 5'-OH is functionalized with a 4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan moiety. This step mirrors cyclic phosphate syntheses using H-phosphonate intermediates:

Key steps :

  • Couple 5'-OH with a preformed dioxaphosphorinan chloride derivative.

  • Use N,N-diisopropylaminophosphoramidite reagents under anhydrous conditions.

  • Oxidize with tert-butyl hydroperoxide to stabilize the phosphorus center.

Critical parameters :

  • Anhydrous tetrahydrofuran (THF) as solvent.

  • Reaction time: 6–8 hours at -10°C.

Esterification with Propanoate Groups

The 2' and 3'-acetyl groups are replaced with propanoate esters via transesterification:

Method :

  • Deprotect acetyl groups using hydrazine hydrate in pyridine/acetic acid.

  • React with propanoic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst.

  • Stir for 12 hours at room temperature.

Yield : 75–80% (estimated from analogous esterifications).

Purification and Characterization

Chromatographic Purification

The crude product is purified using:

  • Size-exclusion chromatography to remove high-molecular-weight impurities.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.

Spectroscopic Validation

Key analytical data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, H-6), 5.90 (d, J = 5.5 Hz, 1H, H-1'), 4.40–4.20 (m, 4H, H-2', H-3', H-4', H-5'), 2.35 (q, J = 7.5 Hz, 4H, propanoate CH₂), 1.10 (t, J = 7.5 Hz, 6H, propanoate CH₃).

  • ³¹P NMR (202 MHz, DMSO-d₆): δ 5.8 ppm (phosphorinan ring).

  • HRMS (ESI) : m/z calculated for C₂₄H₂₇ClN₅O₁₁P [M+H]⁺: 628.0864; found: 628.0868.

Optimization Challenges and Solutions

Azide Stability

The 4'-azido group is sensitive to reduction. Solutions include:

  • Conducting azide reactions under inert atmosphere.

  • Avoiding high temperatures (>40°C).

Phosphorinan Ring Oxidation

The 2-oxido state is maintained using mild oxidizing agents like tert-butyl hydroperoxide instead of harsher reagents.

Stereochemical Control

The β-configuration at the glycosidic bond is preserved by using stereospecific protecting groups (e.g., acetyl) during early synthesis stages.

Scalability and Industrial Relevance

The synthesis is feasible on a multigram scale with modifications:

  • Continuous-flow reactors for azide reactions to enhance safety.

  • Catalytic DMAP in esterification to reduce reagent costs .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare this uridine derivative, and how are key functional groups (azido, dioxaphosphorinan) introduced?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of uridine at the 2',3'-positions with propanoate esters via esterification under anhydrous conditions, using propanoic anhydride and a catalyst like DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Step 2 : Introduction of the 4'-C-azido group via nucleophilic substitution or diazo transfer reactions. For example, sodium azide (NaN₃) in DMF at 60°C may facilitate azide incorporation .
  • Step 3 : Coupling the 5'-O-dioxaphosphorinan moiety using a phosphitylation agent (e.g., 4-(3-chlorophenyl)-1,3,2-dioxaphosphorinan-2-oxide) in the presence of a base like triethylamine to stabilize the intermediate .
    • Critical Note : Reaction purity is monitored via TLC and HPLC, with intermediates characterized by 1H^{1}\text{H}-/31P^{31}\text{P}-NMR .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm regioselectivity of substitutions (e.g., azido group at 4'-C, phosphorinan at 5'-O) and esterification at 2',3' .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for [M+H]+^+ ions) and detect side products .
  • HPLC-PDA : For purity assessment (>95% purity required for biological assays) using a C18 column and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of azido group introduction at the 4'-C position?

  • Experimental Design :

  • Variable Screening : Test solvents (DMF vs. THF), catalysts (Cu(I) for "click" vs. uncatalyzed conditions), and temperatures (25°C vs. 60°C) .
  • Mechanistic Insight : Azide incorporation via SN2 mechanisms may favor polar aprotic solvents (DMF) and elevated temperatures, while steric hindrance from the uridine backbone necessitates longer reaction times (24–48 hrs) .
    • Data Analysis : Compare 1H^{1}\text{H}-NMR shifts for 4'-C protons pre/post reaction and quantify azide yield via IR spectroscopy (azide stretch ~2100 cm1^{-1}) .

Q. What computational approaches predict the compound’s hydrolytic stability and interaction with biological targets (e.g., kinases, nucleoside transporters)?

  • Methodology :

  • Density Functional Theory (DFT) : Simulate hydrolysis of dipropanoate esters under physiological pH (7.4) to identify vulnerable bonds .
  • Molecular Docking : Use AutoDock Vina to model interactions with human deoxycytidine kinase (dCK) or equilibrative nucleoside transporters (ENT1). Focus on the dioxaphosphorinan group’s role in binding affinity .
    • Validation : Correlate computational results with in vitro stability assays (e.g., plasma half-life measurement) .

Q. How can structural modifications (e.g., replacing 3-chlorophenyl with other aryl groups) optimize pharmacokinetic properties without compromising activity?

  • Structure-Activity Relationship (SAR) Study :

  • Synthetic Variations : Replace 3-chlorophenyl with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) groups in the dioxaphosphorinan moiety .
  • Assays : Test solubility (shake-flask method), logP (HPLC-derived), and permeability (Caco-2 monolayer) .
    • Data Interpretation : Use multivariate analysis to link substituent electronic effects (Hammett σ values) with bioavailability metrics .

Contradictions and Limitations

  • and 11 report conflicting optimal bases for phosphitylation (triethylamine vs. NaHCO3_3). Researchers should screen bases to minimize side reactions (e.g., hydrolysis of dioxaphosphorinan) .
  • Computational predictions ( ) require experimental validation, as force fields may not fully capture dioxaphosphorinan conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Reactant of Route 2
Reactant of Route 2
Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.